(but-3-en-2-yl)hydrazine dihydrochloride
Description
(But-3-en-2-yl)hydrazine dihydrochloride is a hydrazine derivative characterized by a branched alkenyl group (but-3-en-2-yl) attached to the hydrazine core, stabilized as a dihydrochloride salt. This compound is primarily utilized in organic synthesis, particularly in heterocyclic chemistry, where it serves as a precursor for pyrazole and related structures . Its applications extend to materials science, such as in the reduction of metal ions (e.g., Sn⁴⁺ → Sn²⁺) for perovskite solar cell fabrication , and in analytical chemistry for redox reactions . The presence of the unsaturated alkenyl group may influence its reactivity and stability compared to other hydrazine derivatives.
Properties
CAS No. |
2680531-89-7 |
|---|---|
Molecular Formula |
C4H12Cl2N2 |
Molecular Weight |
159.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (but-3-en-2-yl)hydrazine dihydrochloride typically involves the reaction of but-3-en-2-ylamine with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
But-3-en-2-ylamine+Hydrazine hydrate+HCl→(but-3-en-2-yl)hydrazine dihydrochloride
Industrial Production Methods
In an industrial setting, the production of (but-3-en-2-yl)hydrazine dihydrochloride may involve continuous flow reactors to optimize yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(but-3-en-2-yl)hydrazine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding oxides and nitrogen-containing by-products.
Reduction: Formation of simpler hydrazine derivatives.
Substitution: Formation of substituted hydrazine compounds with various functional groups.
Scientific Research Applications
(but-3-en-2-yl)hydrazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of (but-3-en-2-yl)hydrazine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Receptor Interaction: Binding to specific receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Physical Properties
Hydrazine dihydrochloride derivatives vary widely based on substituents and counterions. Key analogues include:
Key Observations :
- Stability : Aromatic derivatives (e.g., diphenyl-dibenzylhydrazine dihydrochloride) exhibit lower stability due to steric strain and weak nitrogen–nitrogen bonds . Alkenyl substituents, as in (but-3-en-2-yl)hydrazine dihydrochloride, may introduce similar instability compared to simpler alkyl derivatives.
- Melting Points : Higher melting points are observed in aromatic derivatives (e.g., 215.5°C for diphenyl-dibenzylhydrazine dihydrochloride) due to stronger intermolecular forces .
Redox Behavior
- (But-3-en-2-yl)hydrazine dihydrochloride participates in redox reactions, similar to other hydrazine salts. For example, hydrazine dihydrochloride reduces AgNO₃ to form stable silver colloids in alkaline conditions . However, its alkenyl group may alter reaction kinetics or product selectivity compared to unsubstituted hydrazine dihydrochloride.
- In contrast, hydrazine sulfate shows slower redox kinetics due to the sulfate counterion’s lower acidity, making it less effective in metal-ion reduction for photovoltaic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
